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For Immediate Release

[City, State] – November 7, 2025 – This technical guide provides a comprehensive analysis of

the physicochemical characteristics of cabotegravir sodium, a critical active pharmaceutical

ingredient (API) in long-acting HIV treatment and prevention. Tailored for researchers,

scientists, and drug development professionals, this document synthesizes key data to support

the formulation and optimization of advanced drug delivery systems.

Cabotegravir, an integrase strand transfer inhibitor, is characterized by its unique

physicochemical properties that enable its formulation as both a daily oral tablet and a long-

acting injectable nanosuspension.[1] The inherent properties of the cabotegravir free acid,

particularly its low aqueous solubility, are fundamental to the design of the long-acting

injectable formulation.[1] This guide delves into the essential physicochemical parameters of

both cabotegravir free acid and its sodium salt, offering a comparative perspective crucial for

formulation development.

Core Physicochemical Characteristics
The successful development of diverse drug delivery systems for cabotegravir hinges on a

thorough understanding of its fundamental physicochemical properties. These characteristics,

including solubility, pKa, lipophilicity, and solid-state properties, dictate the drug's behavior in

various physiological environments and formulation matrices.
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The following tables summarize the key quantitative physicochemical parameters for

cabotegravir and its sodium salt, compiled from various sources.

Table 1: Solubility of Cabotegravir and Cabotegravir Sodium

Compound Medium Solubility

Cabotegravir (Free Acid) Water 6.2 µg/mL

PBS (pH 7.4) 9.5 µg/mL

Aqueous solutions (pH < 9) Practically insoluble[2]

Aqueous solutions (pH > 10) Slightly soluble[2]

Cabotegravir Sodium Water 231.6 µg/mL

PBS (pH 7.4) 312.0 µg/mL

DMSO Soluble[3]

Table 2: Acidity and Lipophilicity of Cabotegravir

Parameter Value Method

pKa (Enolic Acid) 7.8[2] Not Specified

pKa (Carboxamide) 11.1[2] Calculated[2]

logP (Cabotegravir) 1.04 Predicted (Chemaxon)

Table 3: Molecular and Solid-State Properties of Cabotegravir Sodium
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Parameter Value

Molecular Formula C₁₉H₁₆F₂N₃NaO₅[3][4]

Molecular Weight 427.34 g/mol [4]

Appearance White to off-white crystalline powder[2]

Melting Point
Not explicitly available; may not have a sharp

melting point.

Polymorphism of Cabotegravir Sodium
The crystalline form of an API can significantly impact its stability, dissolution rate, and

bioavailability. Cabotegravir sodium is known to exist in different polymorphic forms.

Table 4: Powder X-Ray Diffraction (PXRD) Peaks for Cabotegravir Sodium Polymorphs

Polymorph
Characteristic 2-Theta (°) Reflections (Cu-
Kα radiation)

Form A
5.4 ± 0.2, 12.8 ± 0.2, 13.1 ± 0.2, 23.9 ± 0.2, 24.4

± 0.2

Form B
6.8 ± 0.2, 18.5 ± 0.2, 18.9 ± 0.2, 20.3 ± 0.2, 22.8

± 0.2, 23.7 ± 0.2[2]

Form B has been identified as a thermodynamically stable form at room temperature.[2] The

control of polymorphism is crucial during pharmaceutical processing and storage to ensure

consistent product performance.

Stability Profile
Forced degradation studies have shown that cabotegravir is stable under thermal, photolytic,

and basic conditions. However, degradation is observed under acidic and oxidative stress.
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The following sections outline the experimental approaches used to characterize the

physicochemical properties of cabotegravir sodium. While complete, step-by-step protocols

are often proprietary, the available information on the methodologies is presented.

Solubility Determination
A standard shake-flask method followed by concentration analysis is a typical approach for

determining equilibrium solubility.

Protocol Outline:

Sample Preparation: An excess amount of cabotegravir or cabotegravir sodium is added to

a specified volume of the dissolution medium (e.g., water, PBS).

Equilibration: The resulting suspension is agitated at a constant temperature for a sufficient

period to reach equilibrium.

Phase Separation: The saturated solution is separated from the undissolved solid by

centrifugation or filtration.

Concentration Analysis: The concentration of the dissolved drug in the supernatant or filtrate

is determined using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC). For instance, cabotegravir levels can be measured using an

Agilent 1200 series HPLC system with a diode array detector at a wavelength of 260 nm. A

Zorbax Eclipse XDB C18 column can be used for separation with a mobile phase consisting

of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile.

pKa Determination
The pKa values of a compound are typically determined by potentiometric titration or UV-

spectrophotometry. Although the specific method for cabotegravir's pKa determination is not

detailed in the reviewed literature, a general potentiometric titration protocol is as follows:

Protocol Outline:

Solution Preparation: A solution of cabotegravir is prepared in a suitable solvent, typically a

mixture of water and an organic co-solvent for poorly soluble compounds.
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Titration: The solution is titrated with a standardized acid or base.

pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated

pH meter.

Data Analysis: The pKa is determined from the titration curve, often by identifying the pH at

the half-equivalence point.

Polymorphism Characterization by Powder X-Ray
Diffraction (PXRD)
PXRD is a key technique for identifying and differentiating crystalline forms of a drug

substance.

Protocol Outline:

Sample Preparation: A small amount of the cabotegravir sodium powder is gently packed

into a sample holder.

Data Acquisition: The sample is irradiated with monochromatic X-rays (typically Cu-Kα with a

wavelength of 0.15419 nm) over a specified range of 2-Theta angles.[2]

Diffractogram Generation: The intensity of the diffracted X-rays is recorded as a function of

the 2-Theta angle, generating a characteristic diffractogram for the specific crystalline form.

The measurements are typically performed at room temperature (20 to 30 °C).[2]

Visualizing Physicochemical Relationships and
Workflows
The following diagrams, generated using Graphviz, illustrate key relationships and processes in

the development of cabotegravir drug delivery systems.
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Caption: Low solubility of cabotegravir free acid drives the nanosuspension formulation for

long-acting injectables.
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Caption: A typical workflow for the screening and characterization of cabotegravir sodium
polymorphs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b8818010?utm_src=pdf-body-img
https://www.benchchem.com/product/b8818010?utm_src=pdf-body-img
https://www.benchchem.com/product/b8818010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8818010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cabotegravir Free Acid Cabotegravir Sodium
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Caption: The influence of pH on the solubility of cabotegravir forms and its implications for drug

delivery.

Conclusion
The physicochemical properties of cabotegravir sodium and its free acid form are pivotal in

the design and development of effective and patient-compliant drug delivery systems for HIV

therapy. The low aqueous solubility of the free acid is a key enabler for the successful

formulation of the long-acting injectable nanosuspension, a game-changer in HIV

management. Conversely, the higher solubility of the sodium salt opens avenues for other

delivery platforms. A thorough understanding and control of these characteristics, including

solid-state form and stability, are paramount for ensuring the quality, safety, and efficacy of

cabotegravir-based medicines. This guide provides a foundational resource for scientists and

researchers dedicated to advancing HIV treatment through innovative drug delivery

technologies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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